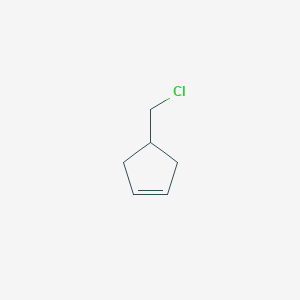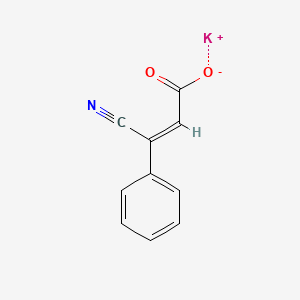![molecular formula C10H9N3O3 B12336491 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at the 6-position, an acetyl group at the 1-position, and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazine derivatives under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the acetyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods that minimize waste and reduce production costs are preferred.
化学反応の分析
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with various biological activities.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and the suppression of disease-related activities.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazole and pyrimidine rings.
Uniqueness
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester is unique due to its specific substitution pattern and the presence of both acetyl and methyl ester groups
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3 |
InChIキー |
IVNAIAOQQFFAML-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC(=NC=C2C=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


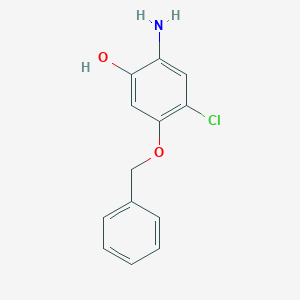
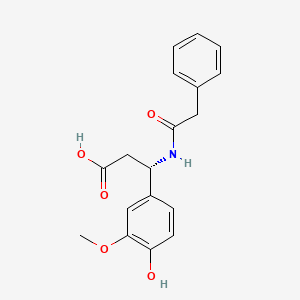
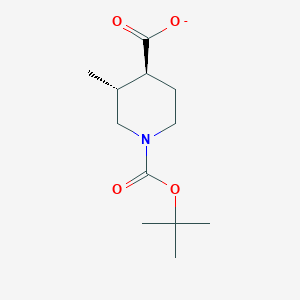
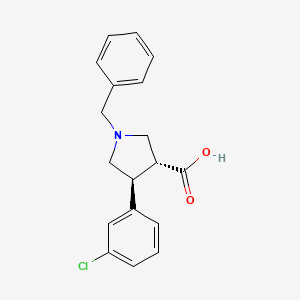

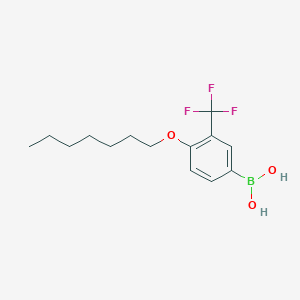
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)
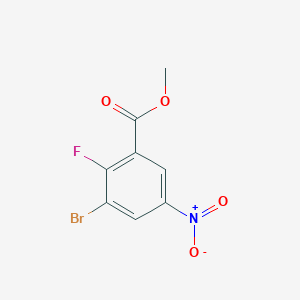
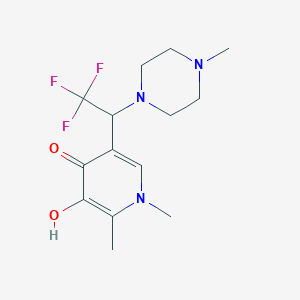
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)

